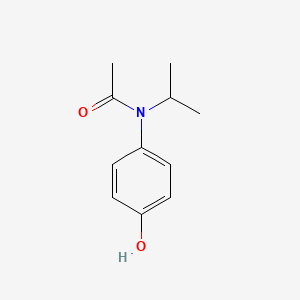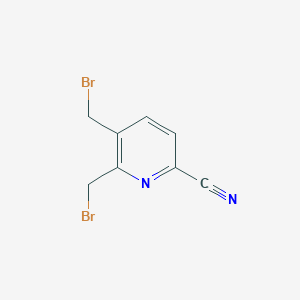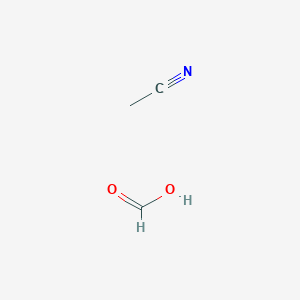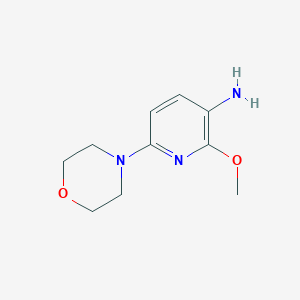
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is a heterocyclic compound containing a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. For 1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide, a possible synthetic route could involve:
Starting Materials: o-Aminothiophenol and 4-methylbenzoic acid.
Reaction Conditions: Cyclization in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus pentoxide.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar cyclization reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzothiazole derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Chemistry
Benzothiazole derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Benzothiazole derivatives are investigated for their potential as therapeutic agents in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In industry, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of benzothiazole derivatives varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes, receptors, or DNA. For example, some benzothiazole derivatives inhibit the enzyme topoisomerase, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its basic structure and properties.
2-Aminobenzothiazole: A derivative with an amino group, used in various chemical reactions.
6-Methylbenzothiazole: A methyl-substituted derivative with different biological activities.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzothiazole derivatives.
Properties
CAS No. |
90321-99-6 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
4-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-5-3-2-4-6-7(5)8(10)9-13(6,11)12/h2-4H,1H3,(H,9,10) |
InChI Key |
LWVDCUCGKCOXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)S(=O)(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)






![Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8617693.png)
![5-(4-Chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8617695.png)
![N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide](/img/structure/B8617716.png)




